1-Bromo-4-(3-chloropropyl)benzene has the molecular formula C9H10BrCl and a molecular weight of 233.53 g/mol. This compound features a benzene ring with a bromine atom at the para position and a 3-chloropropyl substituent. Its structure contributes to its unique chemical properties, making it a valuable intermediate in organic synthesis .
There is no current information available regarding a specific mechanism of action for 1-Bromo-4-(3-chloropropyl)benzene in biological systems.
Due to the limited information on this specific compound, it's crucial to handle it with caution assuming properties similar to other halogenated aromatics. Potential hazards include:
Several methods exist for synthesizing 1-Bromo-4-(3-chloropropyl)benzene:
1-Bromo-4-(3-chloropropyl)benzene serves as an important intermediate in organic synthesis. It is used to introduce the bromo-chloropropyl group into larger molecules, which can lead to the development of pharmaceuticals and agrochemicals. Its unique halogenated structure enhances its reactivity in various chemical transformations .
Several compounds share structural similarities with 1-Bromo-4-(3-chloropropyl)benzene. Here are some notable examples:
Compound Name | Structure Description | Uniqueness |
---|---|---|
1-Bromo-4-(3-bromopropyl)benzene | Similar structure but contains an additional bromine atom | Increased reactivity due to dual halogenation |
1-Chloro-4-(3-bromopropyl)benzene | Contains chlorine instead of bromine on the benzene ring | Different reactivity profiles due to chlorine |
1-Bromo-4-(propyl)benzene | Lacks halogen substitution on the propyl chain | Simpler structure with fewer reactive sites |
Uniqueness: The presence of both bromine and chlorine in 1-Bromo-4-(3-chloropropyl)benzene allows for selective reactions that can lead to diverse derivatives, enhancing its utility in synthetic chemistry .